Tetrahydro 11-Deoxycorticosterone 3

説明

Historical Trajectory of Tetrahydro 11-Deoxycorticosterone Discovery and Initial Characterization within Steroid Biochemistry

The journey to understanding Tetrahydro 11-deoxycorticosterone (THDOC) is intrinsically linked to the broader history of corticosteroid research. In the mid-20th century, pioneering work by figures like Tadeus Reichstein, Edward Kendall, and Philip Hench led to the isolation and characterization of numerous adrenal cortex hormones, an achievement recognized with the 1950 Nobel Prize in Physiology or Medicine. nih.gov Reichstein's systematic approach to isolating and identifying active compounds from adrenal extracts laid the groundwork for identifying many steroids, including the precursor to THDOC, 11-deoxycorticosterone (DOC). nih.govwikipedia.org

Initially, research focused on the primary corticosteroids like cortisol and aldosterone. The metabolites of these hormones, including tetrahydro-derivatives, were subsequently identified as methods for their detection and analysis were developed. A significant step in the characterization of THDOC was the development of gas chromatography methods, which allowed for the measurement of its excretion as a urinary metabolite of DOC. ucl.ac.ukoup.com This technique was crucial in distinguishing and quantifying THDOC from other steroid metabolites, particularly in various physiological and pathological states. ucl.ac.uk Early studies using these methods established baseline excretion rates in normal adults and children and observed markedly increased levels after administration of metyrapone (B1676538), an inhibitor of the enzyme 11β-hydroxylase. oup.com These findings were instrumental in confirming the metabolic pathway from DOC to THDOC and its utility as a biomarker in certain conditions. oup.com

Conceptual Framework: Tetrahydro 11-Deoxycorticosterone within the Context of Neurosteroids and Endogenous Steroid Metabolism

Tetrahydro 11-deoxycorticosterone is now recognized as a potent neurosteroid, a class of steroids that are synthesized in the brain, spinal cord, and peripheral nerves and can rapidly alter neuronal excitability. medchemexpress.commedchemexpress.comwikipedia.org It is a metabolite of the adrenal hormone 11-deoxycorticosterone (DOC). ucl.ac.ukwikipedia.org The synthesis of THDOC from DOC involves two key enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase. wikipedia.org

The primary mechanism of action for THDOC as a neurosteroid is its role as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. medchemexpress.commedchemexpress.comwikipedia.orgglpbio.com By enhancing the action of GABA, THDOC exerts potent neuroinhibitory effects, leading to sedative, anxiolytic, and anticonvulsant properties. medchemexpress.comwikipedia.org

From a metabolic standpoint, THDOC is a urinary metabolite of 11-deoxycorticosterone. ucl.ac.uk The production of its precursor, DOC, occurs in the adrenal glands and is a step in the biosynthesis of aldosterone. nih.govwikipedia.orgcaymanchem.com Progesterone (B1679170) is converted to DOC by the enzyme 21-hydroxylase. ucl.ac.uknih.gov DOC is then typically converted to corticosterone (B1669441) by 11β-hydroxylase. wikipedia.org However, a portion of DOC is metabolized to THDOC. Conditions that lead to an increase in DOC levels, such as congenital adrenal hyperplasia due to 11β-hydroxylase or 17α-hydroxylase deficiency, can result in elevated levels of THDOC. jcrpe.orgtaylorandfrancis.comsynnovis.co.uk

The following table summarizes the key enzymes and precursors in the synthesis of Tetrahydro 11-Deoxycorticosterone:

| Precursor | Enzyme | Product |

| Progesterone | 21-hydroxylase | 11-Deoxycorticosterone (DOC) |

| 11-Deoxycorticosterone (DOC) | 5α-reductase type I | 5α-dihydrodeoxycorticosterone |

| 5α-dihydrodeoxycorticosterone | 3α-hydroxysteroid dehydrogenase | Tetrahydro 11-Deoxycorticosterone (THDOC) |

Overview of Major Academic Research Paradigms and Directions for Tetrahydro 11-Deoxycorticosterone Investigation

Current research on Tetrahydro 11-deoxycorticosterone is multifaceted, with several key areas of investigation.

A primary focus is its role in neurological and psychiatric disorders. Fluctuations in THDOC levels have been implicated in conditions such as epilepsy, particularly catamenial epilepsy which is linked to the menstrual cycle, as well as premenstrual syndrome, stress, anxiety, and depression. wikipedia.org Studies are exploring how changes in THDOC concentrations contribute to the pathophysiology of these disorders. For instance, research in adolescents with depression has identified the ratio of THDOC to corticosterone metabolites as a potential biomarker to distinguish patients from controls, suggesting a role for THDOC in the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis in depression. medrxiv.org

Another significant area of research is the function of THDOC in the context of adrenal disorders. In certain forms of congenital adrenal hyperplasia (CAH), specifically 11β-hydroxylase deficiency, the measurement of urinary THDOC is a valuable diagnostic and monitoring tool. jcrpe.org Elevated levels of THDOC, along with other steroid precursors, are indicative of this condition. jcrpe.orgtaylorandfrancis.com Research also investigates the production of DOC and consequently THDOC by adrenal tumors, which can lead to hypertension. synnovis.co.uknih.govnih.gov The use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is improving the precision of these diagnostic applications. synnovis.co.uknih.gov

Furthermore, there is growing interest in THDOC's role in other physiological and pathological states. For example, studies have observed increased urinary excretion of THDOC in prepubertal children with obesity, suggesting an enhanced activity of mineralocorticoid pathways in this population. mdpi.com The potential for THDOC and its precursor, 11-deoxycortisol, to serve as biomarkers for distinguishing between benign and malignant adrenal masses is also an emerging area of investigation. nih.gov

The table below outlines the major research areas and their significance:

| Research Area | Key Focus | Significance |

| Neurological and Psychiatric Disorders | Role in epilepsy, anxiety, depression, and premenstrual syndrome. wikipedia.orgmedrxiv.org | Potential for new diagnostic markers and therapeutic targets. medrxiv.org |

| Adrenal Disorders | Diagnostic marker for congenital adrenal hyperplasia (11β-hydroxylase deficiency) and adrenal tumors. jcrpe.orgnih.govnih.gov | Improved diagnosis and monitoring of adrenal pathologies. jcrpe.org |

| Metabolic and Other Conditions | Altered levels in obesity and potential as a biomarker for adrenal tumor malignancy. mdpi.comnih.gov | Understanding the broader physiological roles of THDOC and its clinical applications. |

Structure

2D Structure

3D Structure

特性

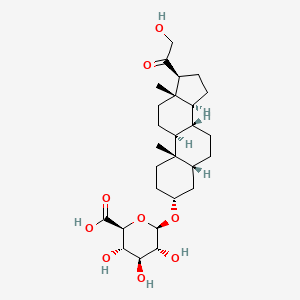

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNOSGJSTZJIRI-RVBRMEHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858446 | |

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-36-8 | |

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Tetrahydro 11 Deoxycorticosterone Quantification and Characterization in Research

Mass Spectrometry Approaches for Tetrahydro 11-Deoxycorticosterone

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and quantification of THDOC. Coupled with chromatographic separation, MS-based methods offer unparalleled specificity and sensitivity, enabling the detection of minute concentrations of THDOC and its metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid analysis, including THDOC. ucl.ac.ukkarger.com Prior to analysis, steroids in biological samples are typically extracted and chemically derivatized to increase their volatility and thermal stability. oup.comnih.gov A common derivatization process involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. ucl.ac.uk

For quantification, selected ion monitoring (SIM) is often employed. ucl.ac.uksemanticscholar.org In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity by reducing chemical noise. nih.govnih.gov For the MO-TMS derivative of THDOC, the molecular ion (M+) at a mass-to-charge ratio (m/z) of 507 can be used for confirmation, while a prominent fragment ion, such as m/z 476, is often selected for quantification. ucl.ac.uk However, careful selection of monitored ions is crucial, as co-eluting steroids can sometimes interfere with the quantification of the target ion. ucl.ac.uk For instance, in certain clinical situations like pregnancy, the ion at m/z 476 may not be suitable for quantifying THDOC due to the presence of interfering compounds. In such cases, using the molecular ion for quantification can provide more accurate results. ucl.ac.uk

Table 1: GC-MS Parameters for THDOC Analysis

| Parameter | Description |

| Derivatization | Formation of methyloxime-trimethylsilyl (MO-TMS) ethers. ucl.ac.uk |

| Ionization Mode | Electron Ionization (EI). semanticscholar.org |

| MS Detection Mode | Selected Ion Monitoring (SIM). ucl.ac.uk |

| Monitored Ions (m/z) | m/z 507 (Molecular Ion), m/z 476 (Fragment Ion). ucl.ac.uk |

This table is for illustrative purposes and specific parameters may vary between laboratories and applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for steroid analysis due to its high throughput and specificity, often requiring less extensive sample preparation than GC-MS. nih.govmdpi.com This technique is particularly well-suited for analyzing both unconjugated THDOC and its glucuronidated forms directly from biological fluids. uni-giessen.deresearchgate.net

A recently developed and validated LC-MS/MS method allows for the simultaneous quantification of 15 different urinary steroid hormone glucuronides, including Tetrahydro-11-deoxycorticosterone 3-glucuronide (THDOC-3G). uni-giessen.deresearchgate.net The sample preparation for this method typically involves protein precipitation followed by solid-phase extraction. researchgate.net The use of internal standards is critical to correct for any loss of analytes during the sample preparation and analysis process. researchgate.net This method has demonstrated good linearity and recovery, with a limit of quantification for THDOC-3G that is suitable for clinical research. researchgate.net

For highly complex biological samples where numerous steroid isomers are present, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in chromatographic separation power. gcms.czgcms.cz When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), this technique offers both superior separation and highly accurate mass measurements, facilitating the reliable identification of analytes. gcms.cznih.gov

GCxGC-HR-TOFMS has been successfully applied to the non-targeted analysis of steroids in urine, allowing for the separation and identification of a large number of steroid metabolites, including THDOC. gcms.czresearchgate.net The enhanced separation capabilities of GCxGC are particularly valuable for resolving closely related isomers that may co-elute in a single-dimension GC system. gcms.czgcms.cz This comprehensive approach provides a detailed snapshot of the steroid metabolome. gcms.cz

Isotope dilution mass spectrometry (ID-MS) is considered a gold-standard method for the accurate quantification of analytes. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (e.g., deuterium-labeled THDOC) to the sample as an internal standard. nih.govmedchemexpress.com Because the labeled internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, it allows for very precise and accurate quantification, correcting for any losses during the procedure. nih.gov

Both GC-MS and LC-MS/MS can be used in an isotope dilution format. The high accuracy and precision of ID-MS make it an invaluable tool for establishing reference measurement procedures and for studies requiring the highest level of quantitative accuracy.

Chromatographic Separation Techniques for Tetrahydro 11-Deoxycorticosterone Isomers and Related Steroids

The separation of THDOC from its isomers and other structurally similar steroids is a critical step in its accurate analysis. Various chromatographic techniques are employed to achieve this separation.

In GC-based methods, the choice of the capillary column is crucial. Different stationary phases will exhibit different selectivities towards various steroid isomers. For complex mixtures, techniques like Celite gradient elution chromatography have been used prior to GC-MS analysis to separate co-eluting steroids. ucl.ac.uk For example, this technique has been used to separate THDOC from 3,16-dihydroxypregnan-20-one, a compound that can interfere with its measurement in pregnancy urine. ucl.ac.uk

In LC methods, reversed-phase columns, such as C18 columns, are commonly used for the separation of steroids. nih.govnih.gov The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. nih.gov Modern ultra-performance liquid chromatography (UPLC) systems with sub-2 µm particle columns can provide even greater resolution and faster analysis times. nih.govnih.gov The ability to chromatographically separate isobaric compounds—molecules with the same mass but different structures—is a key advantage of LC-MS/MS over direct infusion mass spectrometry. mdpi.com

Advanced Sample Preparation and Extraction Protocols for Tetrahydro 11-Deoxycorticosterone from Biological Matrices (e.g., Urine, Brain Tissue)

The effective extraction and purification of THDOC from complex biological matrices is essential for reliable analysis. The choice of protocol depends on the specific matrix and the analytical technique to be used.

For urine samples, a common procedure involves enzymatic hydrolysis to cleave the glucuronide and sulfate (B86663) conjugates, followed by solid-phase extraction (SPE) to isolate the free steroids. oup.comnih.gov The hydrolysis step typically uses enzymes like β-glucuronidase/arylsulfatase. dshs-koeln.de The subsequent SPE step often employs C18 cartridges to retain the steroids, which are then eluted with an organic solvent. nih.gov

For brain tissue, the extraction process is more involved. A typical protocol begins with homogenization of the tissue in a buffer. oup.comucl.ac.uk This is followed by extraction with an organic solvent, such as ethanol. oup.com Further fractionation steps may be necessary to separate free steroids from their esterified forms. oup.com

Table 2: Overview of Sample Preparation Techniques

| Biological Matrix | Key Preparation Steps |

| Urine | Enzymatic hydrolysis (e.g., with β-glucuronidase), Solid-Phase Extraction (SPE). oup.comresearchgate.net |

| Brain Tissue | Homogenization, Organic solvent extraction, Further fractionation. oup.comucl.ac.uk |

This table provides a general overview, and specific protocols can vary.

Derivatization Strategies for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid analysis, but often requires derivatization to improve the volatility and thermal stability of the target compounds. nih.govtandfonline.com For corticosteroids like THDOC, derivatization is crucial for generating compounds that can be readily analyzed by GC-MS. nih.gov

Common derivatization strategies involve the formation of trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and methyloxime (MO) derivatives from carbonyl groups. semanticscholar.org The formation of MO-TMS ether derivatives of THDOC has been a widely used method. ucl.ac.uk This process typically involves a two-step reaction. First, the carbonyl groups are converted to methyloximes, followed by the silylation of hydroxyl groups. semanticscholar.org

Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a popular choice due to its efficiency. acs.orgresearchgate.net The reaction conditions, such as temperature and time, are critical for achieving complete derivatization and avoiding the formation of multiple derivative products. acs.orgmdpi.com For instance, microwave-assisted derivatization (MAD) has been shown to significantly reduce reaction times compared to traditional thermal methods, often from over 30 minutes to just one minute, while achieving comparable or even enhanced results. acs.orgresearchgate.net

The choice of ions for selected ion monitoring (SIM) in GC-MS is critical for quantification. While a prominent ion in the mass spectrum of the THDOC derivative (m/z 476) might seem like a suitable choice, co-eluting steroids can interfere with accurate quantification. ucl.ac.uk Therefore, using the molecular ion (M+, m/z 507) for quantification can provide greater specificity and avoid analytical errors. ucl.ac.uk

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of Steroids

| Derivatization Reagent/Method | Target Functional Group | Advantages | Disadvantages | Key Findings |

| MO-TMS Ether Formation | Carbonyl and Hydroxyl | Well-established, improves volatility and stability. semanticscholar.orgucl.ac.uk | Can be time-consuming, potential for incomplete derivatization. tandfonline.comacs.org | Use of the molecular ion for SIM is recommended for THDOC to avoid interferences. ucl.ac.uk |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Efficient and widely used. acs.orgresearchgate.net | May require optimization of reaction conditions. mdpi.com | Microwave-assisted derivatization with MSTFA can significantly shorten reaction times. acs.org |

| Microwave-Assisted Derivatization (MAD) | Various | Rapid reaction times (e.g., 1 minute). acs.org | Requires specialized microwave equipment. | Offers comparable or enhanced derivatization yields compared to thermal heating. acs.orgresearchgate.net |

| Solid-Phase Analytical Derivatization (SPAD) | Various | Combines cleanup and derivatization in a single step. mdpi.com | May have limitations in terms of overall sensitivity for some steroids. tandfonline.com | Can be an efficient method for preparing TMS derivatives of steroids. mdpi.com |

Microextraction Techniques and Automation in Sample Preparation

Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant amounts of organic solvents. lcms.czcore.ac.uk To address these limitations, microextraction techniques have emerged as powerful alternatives, offering miniaturization, reduced solvent consumption, and often, improved enrichment of analytes. core.ac.ukunica.it

Several microextraction techniques are applicable to steroid analysis, including:

Solid-Phase Microextraction (SPME): This technique utilizes a coated fiber to extract analytes from a sample. chromatographyonline.com

Liquid-Phase Microextraction (LPME): This involves using a small volume of an extraction solvent. core.ac.uk Variations include single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). core.ac.ukunica.itchromatographyonline.com

Automation has been a significant advancement in sample preparation, reducing manual errors and increasing throughput. lcms.czsigmaaldrich.com Automated systems can perform protein precipitation, filtration, and online SPE, significantly cutting down sample preparation time from an hour or more to just a few minutes. lcms.cznih.gov For example, the CLAM-2000 system can automate protein precipitation followed by filtration for steroid analysis by LC-MS/MS. lcms.cz Similarly, disposable pipette extraction (DPX) tips, such as Supel™ Swift HLB, can be used in automated liquid handlers for the rapid extraction of multiple steroid samples simultaneously. sigmaaldrich.comclinicallab.com

Table 2: Overview of Microextraction and Automated Sample Preparation Techniques

| Technique | Principle | Advantages | Common Applications in Steroid Analysis |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. chromatographyonline.com | Solvent-free, simple, can be automated. | Analysis of various drugs and metabolites. chromatographyonline.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction into a solvent contained within a hollow fiber. chromatographyonline.com | Good enrichment, protects the extraction solvent. | Enrichment of cannabinoids from hair samples. mdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in the sample. core.ac.ukunica.it | Fast, high enrichment factors. | Analysis of illicit drugs in biological samples. chromatographyonline.com |

| Automated Online SPE | Robotic system performs SPE followed by direct injection into the analytical instrument. nih.gov | High throughput, reduced manual labor, improved reproducibility. lcms.cz | Steroid panel analysis in serum. lcms.cznih.gov |

| Disposable Pipette Extraction (DPX) | SPE performed in a pipette tip. sigmaaldrich.com | Fast, can be automated for high-throughput screening. clinicallab.com | Analysis of nine steroids in serum. sigmaaldrich.com |

Radioreceptor Assays and Bioassays for Functional Assessment of Tetrahydro 11-Deoxycorticosterone Activity in Research Settings

While chromatographic techniques provide quantitative data on THDOC concentrations, radioreceptor assays and bioassays are essential for assessing its functional activity at the mineralocorticoid receptor (MR). These assays provide insights into the biological potency of THDOC and its potential to act as an agonist or antagonist.

Radioreceptor assays typically involve the use of a radiolabeled ligand (e.g., [³H]-aldosterone) and a source of the MR, such as recombinant human MR expressed in cells. The ability of unlabeled THDOC to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).

Reporter gene assays are a common type of bioassay used to determine the functional activity of compounds that interact with nuclear receptors like the MR. indigobiosciences.com In these assays, cells are engineered to express the human MR and a reporter gene (e.g., luciferase) under the control of a hormone response element. indigobiosciences.comcaymanchem.com When an agonist binds to the MR, the receptor-ligand complex translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production). caymanchem.com The potency of a compound is often expressed as its EC50 value, the concentration at which it elicits 50% of the maximal response. These assays can also be used to assess the antagonist activity of a compound by measuring its ability to inhibit the response induced by a known agonist. indigobiosciences.com

Functional cotransfection assays in cell lines like CV-1 cells, using a reporter plasmid such as the mouse mammary tumor virus promoter, can also be employed to evaluate the mineralocorticoid or antimineralocorticoid activity of steroids. drugbank.com

Table 3: Functional Assays for Mineralocorticoid Receptor Activity

| Assay Type | Principle | Key Parameters Measured | Applications |

| Radioreceptor Assay | Competitive binding of a radiolabeled ligand and an unlabeled test compound to the receptor. | Binding affinity (Ki). | Determining the affinity of compounds for the mineralocorticoid receptor. drugbank.com |

| Reporter Gene Assay | Ligand-induced activation of a reporter gene under the control of a hormone response element. indigobiosciences.com | Agonist potency (EC50), antagonist potency (IC50). drugbank.com | Screening for agonist and antagonist activity of test compounds against the human MR. indigobiosciences.comcaymanchem.comcaymanchem.com |

| Functional Cotransfection Assay | Transfection of cells with a receptor expression vector and a reporter plasmid to measure transcriptional activation. | Agonist or antagonist activity. | Assessing the mineralocorticoid activity of progesterone (B1679170) derivatives. drugbank.com |

Imaging Mass Spectrometry (IMS) for Spatial Distribution of Tetrahydro 11-Deoxycorticosterone in Tissues

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. morressier.comillinois.edu This methodology provides crucial information on the localization of steroids like THDOC within specific tissue regions, which is lost in studies using tissue homogenates. morressier.com

Matrix-assisted laser desorption/ionization (MALDI)-IMS is a commonly used approach for steroid imaging. morressier.commdpi.com In this technique, a tissue section is coated with a matrix that absorbs energy from a laser. The laser is then rastered across the tissue, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each spot, creating a molecular map of the tissue. illinois.edu

A significant challenge in steroid IMS is the potential for interference from isomeric and isobaric compounds. morressier.com To enhance the selectivity and sensitivity of steroid detection, on-tissue derivatization can be employed. nih.govacs.org Reagents like Girard T can be used to specifically react with keto-steroids, allowing for their selective imaging. morressier.comnih.gov Combining derivatization with ion mobility spectrometry, which separates ions based on their size and shape, can further help to resolve isomeric steroids. morressier.com

IMS has been successfully used to image the distribution of various steroids in tissues such as the brain and adrenal glands. morressier.comnih.gov This technology holds great promise for understanding the "intracrinology" of steroids, which is the local synthesis and action of hormones within specific tissues. nih.govacs.org

Table 4: Imaging Mass Spectrometry for Steroid Analysis

| Technique | Principle | Advantages | Challenges | Applications |

| MALDI-IMS | Laser-induced desorption and ionization of molecules from a matrix-coated tissue section. illinois.edu | Label-free, provides spatial distribution of multiple analytes. morressier.comillinois.edu | Interference from isomers and isobars, potential for ion suppression. morressier.com | Visualizing the distribution of steroids in brain and adrenal tissue. morressier.comnih.gov |

| On-Tissue Derivatization with IMS | Chemical modification of analytes directly on the tissue section to improve detection. nih.gov | Increased selectivity and sensitivity for specific steroid classes. morressier.comnih.gov | Requires careful optimization of derivatization conditions. | Imaging of keto-steroids using Girard T derivatization. morressier.comnih.gov |

| Ion Mobility-IMS | Separation of ions based on their drift time in a gas-filled chamber, coupled with mass spectrometry imaging. morressier.com | Separation of isobaric and isomeric species. morressier.com | Requires specialized instrumentation. | Potential to resolve isomeric steroid distributions in tissues. morressier.com |

Chemical Synthesis and Derivatization Strategies for Tetrahydro 11 Deoxycorticosterone Research

Laboratory Synthesis of Tetrahydro 11-Deoxycorticosterone and its Stereoisomers for Research Applications.nih.gov

Stereoselective Synthesis of the Tetrahydro Ring System

The defining structural feature of THDOC compared to its precursor, 11-Deoxycorticosterone (DOC), is the saturated A-ring. The reduction of the α,β-unsaturated ketone in the A-ring of precursor steroids can result in different stereoisomers. The stereoselective synthesis of the tetrahydro ring system is therefore critical.

The two main stereoisomers are the 5α and 5β forms, which describe the configuration of the hydrogen atom at position 5 relative to the steroid's C19 methyl group. This configuration, in turn, influences the geometry of the A/B ring junction, resulting in a relatively planar structure for 5α-isomers and a bent structure for 5β-isomers.

Stereoselectivity can be achieved through several methods:

Catalytic Hydrogenation: The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction of the C4-C5 double bond. For example, hydrogenation using palladium on carbon (Pd/C) often favors the formation of the 5α-isomer.

Dissolving Metal Reductions: Reductions using metals like lithium in liquid ammonia (B1221849) can also be employed to control the stereochemistry at the C5 position.

Enzymatic Reduction: Biocatalytic methods using specific enzymes, such as reductases, can provide high stereoselectivity for the formation of both the 5α or 5β configuration and the subsequent reduction of the C3-ketone to the required 3α-hydroxyl group.

Semi-Synthetic Routes from Precursor Steroids

Semi-synthetic approaches, starting from more abundant and commercially available steroids, are the most common methods for producing THDOC for research. 11-Deoxycorticosterone (DOC) and 11-Deoxycortisol (Compound S) are common starting materials. wikipedia.orgwikipedia.orgnih.gov

A general and effective two-step semi-synthetic route involves:

Selective Reduction of the C4-C5 Double Bond: The precursor steroid, which contains a Δ⁴-3-keto moiety in the A-ring, undergoes a selective reduction of the double bond. This step yields the corresponding 5α-dihydro or 5β-dihydro intermediates. nih.gov

Stereoselective Reduction of the C3-Ketone: The 3-keto group of the dihydro intermediate is then reduced to a hydroxyl group. For producing the biologically active form of THDOC, a 3α-hydroxyl group is required. This is often accomplished using 3α-hydroxysteroid dehydrogenase enzymes, which provide excellent stereoselectivity. nih.gov

This enzymatic final step is highly advantageous as it specifically yields the 3α-hydroxy configuration, which is essential for the potentiation of GABA-A receptors. nih.gov The resulting products can then be purified using techniques like high-performance liquid chromatography (HPLC) and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Preparation of Isotopic (e.g., Deuterium (B1214612), Carbon-14) Labeled Tetrahydro 11-Deoxycorticosterone for Mechanistic and Metabolic Studies.wikipedia.org

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems and for use as internal standards in quantitative analysis. eurisotop.comnih.gov The synthesis of deuterium (²H) or carbon-14 (B1195169) (¹⁴C) labeled THDOC allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.gov

Deuterium Labeling: Deuterium-labeled THDOC can be prepared by modifying existing synthetic routes. For example, reductive deuteration can be used to introduce deuterium atoms into the A-ring. nih.gov Using a deuterium source like deuterium gas (D₂) with a rhodium catalyst, or a deuterated solvent like CH₃COOD, can lead to the incorporation of multiple deuterium atoms. nih.gov These labeled compounds are particularly useful for studies involving mass spectrometry, where the mass shift allows for easy differentiation from the endogenous, unlabeled compound. nih.gov This approach is valuable for pharmacokinetic studies and for elucidating metabolic pathways without the use of radioactivity. nih.govdundee.ac.uk

Carbon-14 Labeling: Carbon-14 is a radioactive isotope used for radiolabeling. wikipedia.org The synthesis of ¹⁴C-labeled THDOC requires the introduction of a ¹⁴C atom at a metabolically stable position in the molecule to prevent premature loss of the label. wuxiapptec.com This often involves starting with a simple ¹⁴C-labeled precursor, such as [¹⁴C]-carbon dioxide or [¹⁴C]-potassium cyanide, and incorporating it into the steroid skeleton through a multi-step synthesis. nih.govresearchgate.net For instance, ¹⁴C-labeled desoxycorticosterone acetate (B1210297) has been prepared and can serve as a precursor for labeled THDOC. nih.gov These radiolabeled molecules are highly sensitive tracers, allowing for the quantification of metabolites in complex biological matrices and for use in autoradiography to visualize tissue distribution. wuxiapptec.com

The table below summarizes common isotopic labeling strategies for steroids.

| Isotope | Labeling Method | Precursor Example | Application |

| Deuterium (²H) | Reductive Deuteration | Prednisolone | Mass Spectrometry-based metabolic profiling, Pharmacokinetics |

| Carbon-14 (¹⁴C) | Multi-step synthesis from labeled starting material | [¹⁴C]-Carbon Dioxide | ADME studies, Quantitative whole-body autoradiography |

Design and Synthesis of Tetrahydro 11-Deoxycorticosterone Analogs for Structure-Activity Relationship (SAR) Studies.rsc.org

The design and synthesis of THDOC analogs are central to understanding the structural requirements for its interaction with biological targets, most notably the GABA-A receptor. By systematically modifying the structure of the THDOC molecule and evaluating the biological activity of the resulting analogs, researchers can develop a structure-activity relationship (SAR) profile. This profile helps to identify the key chemical features (pharmacophores) responsible for receptor binding and modulation. researchgate.net

Modifications to the A-ring of Tetrahydro 11-Deoxycorticosterone and Their Impact on GABAA Receptor Potentiation

The A-ring of neurosteroids like THDOC is a critical determinant of their activity at GABA-A receptors. SAR studies have consistently shown that specific structural features of this ring are essential for potentiation of the receptor's response to GABA. nih.gov

The most crucial feature is the 3α-hydroxyl group . Analogs where this hydroxyl group is in the 3β-epimeric position (pointing "up" from the steroid plane) are typically inactive as positive allosteric modulators. nih.gov This C3α-OH group is considered an obligatory feature for the receptor-enhancing function of neurosteroids. nih.gov

Other modifications to the A-ring that have been explored in SAR studies for related neurosteroids include:

Substitution at C2: Introducing substituents at the C2 position can alter the electronic and steric properties of the A-ring, leading to changes in potency and efficacy.

Ring Expansion (A-Homo Analogs): Expanding the A-ring from a six-membered to a seven-membered ring can probe the spatial constraints of the neurosteroid binding site on the GABA-A receptor. researchgate.net

The general findings from A-ring modifications underscore the precise structural and stereochemical requirements of the neurosteroid binding site.

Side-Chain Modifications and Their Influence on Receptor Binding and Efficacy

The acetyl side-chain at the C17β position (-COCH₂OH) also plays a significant role in the interaction of THDOC with the GABA-A receptor. Modifications to this side chain can dramatically affect both the binding affinity and the efficacy of the molecule.

SAR studies have revealed that alterations in the C17 or C20 region can significantly change the kinetics of GABA-A receptor current activation. nih.gov For example, changing the length, polarity, or steric bulk of the side chain can influence how the neurosteroid binds within its pocket on the receptor and how it transmits its allosteric effect.

The table below summarizes key SAR findings for THDOC and related neurosteroids at the GABA-A receptor.

| Molecular Feature | Modification | Impact on GABAA Receptor Potentiation | Reference |

| A-Ring (C3) | 3α-OH group | Essential for activity | nih.gov |

| A-Ring (C3) | 3β-OH epimer | Inactive | nih.gov |

| A/B Ring Junction | 5α or 5β configuration | Influences potency and efficacy | nih.gov |

| D-Ring Side Chain (C17) | Alterations to length/polarity | Drastically alters transduction kinetics | nih.gov |

These synthetic and derivatization strategies are essential for advancing the field of neurosteroid research. They provide the necessary tools to perform detailed mechanistic and metabolic studies and to build a comprehensive understanding of how molecules like THDOC exert their powerful effects on the central nervous system.

Preparation of Bioconjugates and Affinity Probes of Tetrahydro 11-Deoxycorticosterone for Target Identification

The identification of specific molecular targets for neurosteroids like Tetrahydro 11-Deoxycorticosterone (THDOC) is fundamental to understanding their mechanism of action. Bioconjugates and affinity probes are powerful chemical tools designed for this purpose. These tools enable researchers to isolate, identify, and characterize binding proteins and receptors from complex biological mixtures. While specific literature detailing the synthesis of such probes for THDOC is limited, the strategies employed for structurally similar neurosteroids, such as allopregnanolone, provide a well-established blueprint for the rational design and synthesis of THDOC-derived probes.

The primary strategies for target identification using these tools are affinity chromatography and photoaffinity labeling. Both methods require the chemical derivatization of the THDOC molecule to introduce a linker arm, which is then attached to a solid support (for affinity chromatography) or a photoreactive group (for photoaffinity labeling).

Derivatization Strategies for THDOC

The THDOC molecule offers several functional groups that can be selectively modified for conjugation without significantly compromising its core structure, which is essential for target recognition. The most common sites for derivatization are the hydroxyl groups at the C-3 and C-21 positions.

C-21 Hydroxyl Group: The primary hydroxyl group at the C-21 position is a chemically reactive and sterically accessible site for modification. It can be readily converted into a hemisuccinate ester by reaction with succinic anhydride (B1165640) in the presence of a base catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The resulting terminal carboxylic acid on the hemisuccinate linker provides a versatile handle for subsequent coupling reactions.

C-3 Hydroxyl Group: The secondary hydroxyl group at the C-3 position can also be targeted for derivatization. Selective protection of the C-21 hydroxyl group would be required prior to modifying the C-3 position to ensure regioselectivity.

Affinity Chromatography Probes

Affinity chromatography relies on the immobilization of a ligand (in this case, a THDOC derivative) onto a solid matrix, typically agarose (B213101) beads. When a complex biological sample, such as a cell lysate, is passed over this matrix, proteins that specifically bind to THDOC are retained while other proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

The synthesis of a THDOC affinity resin would involve a two-step process:

Derivatization: THDOC is first derivatized, for example, by creating the 21-O-hemisuccinate ester. This introduces a spacer arm that positions the steroid away from the matrix backbone, minimizing steric hindrance and facilitating protein binding.

Immobilization: The carboxyl group of the THDOC-hemisuccinate is then covalently coupled to an amine-functionalized agarose resin (e.g., Amino-Hexyl-Agarose) using a standard coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This forms a stable amide bond, permanently tethering the THDOC molecule to the solid support.

Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique for identifying ligand-binding sites within a target protein. A photoaffinity probe is a molecule that contains a photoreactive group, which, upon exposure to UV light, generates a highly reactive species (e.g., a carbene or nitrene) that forms a covalent bond with nearby amino acid residues in the binding pocket.

The design of a THDOC-based photoaffinity probe would be guided by successful strategies used for other neurosteroids. For instance, a potent photoaffinity label for allopregnanolone, [3H]21-[4-(3-(trifluoromethyl)-3H-diazirine-3-yl)benzoxy]allopregnanolone ([3H]21-pTFDBzox-AP), has been synthesized and used to identify binding sites in GABA-A receptors. uic.edunih.gov

A similar strategy could be applied to THDOC:

A linker containing a photoreactive moiety, such as a trifluoromethylphenyldiazirine group, would be synthesized.

This linker would be coupled to the C-21 hydroxyl group of THDOC.

To facilitate detection, the probe could be radiolabeled, for example with tritium (B154650) ([³H]), or include a secondary tag like an alkyne group for subsequent "click chemistry" conjugation to a reporter molecule (e.g., biotin (B1667282) or a fluorophore). nih.gov

Once synthesized, the THDOC photoaffinity probe would be incubated with the biological sample, allowing it to bind to its target protein(s). Subsequent irradiation with UV light covalently crosslinks the probe to the protein. The labeled protein can then be identified through techniques like SDS-PAGE followed by autoradiography (for radiolabeled probes) or affinity purification and mass spectrometry (for tagged probes).

Table 1: Proposed Bioconjugates and Affinity Probes for THDOC Research

| Probe Type | THDOC Derivative | Linker/Reactive Group | Support/Tag | Application | Underlying Principle |

|---|---|---|---|---|---|

| Affinity Chromatography Resin | THDOC-21-O-hemisuccinate | Succinoyl | Amine-activated Agarose | Isolation of THDOC-binding proteins from cell lysates | Specific, non-covalent binding of target proteins to immobilized THDOC for purification. |

| Photoaffinity Label (Radiolabeled) | 21-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoxy]-THDOC | 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl (pTFDBz) | Tritium ([³H]) | Identification of THDOC binding sites on receptors | UV-induced covalent crosslinking to proximal amino acids within the binding pocket. |

| Photoaffinity Label (Click Chemistry) | 21-(alkynyl-PEG)-THDOC with a diazirine moiety | Diazirine and Alkyne-PEG | Biotin or Fluorophore (via click reaction) | Target identification and visualization | Covalent crosslinking followed by bioorthogonal ligation to a reporter tag for detection and purification. |

Molecular Mechanisms and Cellular Actions of Tetrahydro 11 Deoxycorticosterone

Characterization of the Allosteric Binding Site on GABAA Receptors for Tetrahydro 11-Deoxycorticosterone

Tetrahydro 11-Deoxycorticosterone, a 3α-hydroxy A-ring reduced metabolite of 11-Deoxycorticosterone, is a powerful positive allosteric modulator of GABA-A receptors. frontiersin.org Its action is not mediated by the primary GABA binding site, but rather through distinct allosteric sites located within the receptor's transmembrane domains (TMDs). biorxiv.org Research has moved beyond the concept of a single binding location, providing compelling evidence for multiple neurosteroid binding sites on the GABA-A receptor. biorxiv.orgnih.gov

These sites are broadly categorized as intersubunit and intrasubunit. nih.govelifesciences.org The canonical intersubunit binding site, which is crucial for receptor activation, is located at the interface between the transmembrane domains of adjacent subunits, specifically at the β3(+)–α1(-) interface. nih.govelifesciences.org In addition to this, novel intrasubunit binding sites have been identified within the transmembrane helical bundles of both the α1 and β3 subunits. biorxiv.orgelifesciences.org The differential occupancy and efficacy at these discrete sites are believed to determine whether a neurosteroid exhibits potentiating, inhibitory, or competitive antagonist activity. elifesciences.orgbiorxiv.org Evidence suggests that these distinct sites may be responsible for the two primary effects of neurosteroids like THDOC: the potentiation of GABA-induced currents at lower concentrations and the direct activation of the receptor at higher concentrations. biorxiv.orgphysoc.orgresearchmap.jp

Molecular Modeling and Docking Studies of Tetrahydro 11-Deoxycorticosterone with Receptor Subunits

Computational methods, including molecular modeling and docking simulations, have been instrumental in elucidating the structural basis of THDOC's interaction with GABA-A receptors. biorxiv.org These studies complement experimental techniques by predicting the precise orientation and critical interactions of the steroid molecule within the binding pockets. Docking studies have helped confirm that neurosteroid binding sites are located within the receptor's transmembrane domains. biorxiv.org

These computational approaches have been used to predict key amino acid residues that contribute to the binding and allosteric modulation by neurosteroids. biorxiv.org The insights gained from modeling have guided further experimental validation, particularly through site-directed mutagenesis, to confirm the functional relevance of these predicted interactions. biorxiv.org The synergy between molecular modeling and experimental work has been crucial in building a detailed map of the multiple binding sites and understanding how THDOC binding translates into a functional change in the receptor's ion channel. biorxiv.orgkobe-u.ac.jp

Site-Directed Mutagenesis to Identify Key Residues for Tetrahydro 11-Deoxycorticosterone Binding

Site-directed mutagenesis has been a pivotal technique for identifying the specific amino acid residues that form the neurosteroid binding sites and are critical for the modulatory action of THDOC. By systematically replacing specific residues and observing the functional consequences, researchers have pinpointed key determinants of steroid sensitivity. physoc.org

Studies have identified several crucial residues within the α1 subunit. For instance, a glutamine residue at position 242 (Q242) in the first transmembrane domain (TM1) is essential for the potentiating effect of neurosteroids. biorxiv.orgphysoc.org Mutating this residue to leucine (B10760876) (Q242L) significantly reduces the potentiation of GABA-elicited currents. nih.govbiorxiv.org Another key residue in the α1 subunit is threonine at position 237 (T237), which has been found to be important for the direct activation of the receptor by steroids. physoc.org Replacing this polar residue with a hydrophobic one can abolish direct steroid activation. physoc.org

These mutagenesis studies have been extended to map the different binding sites. Mutations at the β3(+)–α1(-) intersubunit site (e.g., α1(Q242L)) and the α1 intrasubunit site (e.g., α1(N408A/Y411F)) have been shown to decrease the enhancement of ligand binding by neurosteroids, confirming their functional importance. nih.govbiorxiv.org

| Receptor Subunit | Mutated Residue(s) | Binding Site Targeted | Functional Effect on Neurosteroid Modulation |

| α1 | Q242L | Intersubunit (β3-α1) | Markedly reduces potentiation of GABA-elicited currents. nih.govbiorxiv.orgnih.gov |

| α1 | T237V | Transmembrane Domain 1 | Abolishes direct receptor activation by steroids. physoc.org |

| α1 | N408A / Y411F | Intrasubunit (α1) | Decreases neurosteroid enhancement of ligand binding. nih.govbiorxiv.org |

| α1 | V227W | Intrasubunit (α1) | Targets the α1 intrasubunit site to study its contribution. nih.govbiorxiv.org |

| β3 | Y284F | Intrasubunit (β3) | Mutation leads to only a small decrease in ligand binding enhancement. nih.govbiorxiv.org |

Post-Receptor Signaling Pathways Modulated by Tetrahydro 11-Deoxycorticosterone

The primary mechanism of action for THDOC is the rapid, non-genomic modulation of GABA-A receptor function. frontiersin.org Upon binding to its allosteric sites, THDOC enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. frontiersin.org This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus contributing to the principal inhibitory neurotransmission in the brain.

While this direct modulation of the ion channel is the primary signaling event, some evidence suggests the involvement of other intracellular signaling pathways. An alternative mechanism involving phosphorylation-dependent coupling between the neurosteroid binding site and the GABA-A receptor channel complex has been proposed. nih.gov This suggests that the activity of protein kinases, such as protein kinase C, could potentially modulate the effects of neurosteroids on the receptor, representing a form of post-receptor signal processing. nih.gov The immediate downstream effect of THDOC's action is a change in neuronal excitability, which can have widespread consequences on neural circuit function. nih.gov

Transcriptional Regulation and Gene Expression Profiling in Response to Tetrahydro 11-Deoxycorticosterone

While the principal actions of THDOC are rapid and non-genomic, mediated directly at the GABA-A receptor, research into the broader effects of its parent compound and other steroids suggests a potential for influencing gene expression. frontiersin.orgnih.gov The direct transcriptional and epigenetic effects of THDOC itself are not as extensively characterized as its receptor-modulating properties.

Identification of Target Genes and Pathways

Direct, large-scale gene expression profiling in response to THDOC is not widely documented. However, studies on its precursor, 11-Deoxycorticosterone (DOC), provide some insight into potential transcriptional effects. A transcriptomic analysis in rainbow trout skeletal muscle revealed that DOC induced changes in 131 differentially expressed transcripts. nih.gov The biological processes and pathways associated with these genes were primarily related to muscle function and cellular regulation. nih.gov

| Biological Process / Pathway | Description of Finding |

| Muscle Function | Enriched GO terms included muscle contraction, sarcomere organization, and skeletal muscle cell differentiation. nih.gov |

| Cellular Adhesion | Cell adhesion was identified as a significant biological process affected by DOC treatment. nih.gov |

| Autophagy | Analysis revealed DETs associated with autophagosome assembly. nih.gov |

| Gene Expression Regulation | Pathways identified included circadian regulation of gene expression and regulation of transcription from the RNA polymerase II promoter. nih.gov |

Note: These findings are based on the precursor compound 11-Deoxycorticosterone (DOC) in rainbow trout skeletal muscle and may not be directly transferable to THDOC in the mammalian central nervous system. nih.gov

Epigenetic Modifications Induced by Tetrahydro 11-Deoxycorticosterone

The direct role of THDOC in inducing specific epigenetic modifications, such as DNA methylation or histone modifications, is an emerging area of research with limited current data. While it is known that other hormonal steroids can exert influence over gene expression via epigenetic mechanisms, specific studies detailing such a role for THDOC are scarce. For example, prenatal stress can alter the DNA methylation of genes like HSD11B2, which is involved in glucocorticoid metabolism, highlighting the interplay between steroids and the epigenome. nih.gov However, this demonstrates an effect on steroid regulation rather than a direct epigenetic effect by THDOC. Further investigation is required to determine if THDOC can directly modulate the epigenetic landscape to influence long-term changes in gene expression and cellular function.

Modulation of Neurotransmitter Release and Reuptake by Tetrahydro 11-Deoxycorticosterone

Tetrahydro 11-Deoxycorticosterone (THDOC), an endogenous neurosteroid, primarily exerts its influence on the central nervous system by modulating the activity of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.gov Its mechanism of action does not typically involve direct effects on neurotransmitter release or reuptake but rather the allosteric modulation of postsynaptic GABA-A receptors. nih.govmedchemexpress.com

THDOC is a potent positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's function. nih.govmedchemexpress.com This potentiation of GABAergic neurotransmission leads to a general neuroinhibitory effect. medchemexpress.com Research has demonstrated that THDOC's modulation results in a significant increase in the amplitude of GABA-A currents. nih.gov For instance, in spinally-projecting "pre-sympathetic" neurons in the parvocellular subnucleus of the hypothalamic paraventricular nucleus (PVN), THDOC was shown to potentiate GABA-A currents, leading to an inhibition of neuronal activity. nih.gov

The primary action of THDOC appears to be postsynaptic, enhancing the effect of endogenously released GABA. nih.gov Studies using patch-clamp techniques on rat PVN neurons revealed that THDOC significantly reduced the frequency of spontaneous action potentials. nih.gov This inhibitory effect was blocked by the GABA-A receptor antagonist bicuculline, confirming that THDOC's action is mediated through these receptors. nih.gov While some neurosteroids may have presynaptic effects, the available data for THDOC points towards a postsynaptic mechanism of potentiating GABA's inhibitory effect, rather than altering its release or reuptake. nih.gov

The table below summarizes the electrophysiological effects of THDOC on neuronal activity in the rat hypothalamic PVN.

| Parameter | Effect of THDOC | Mechanism | Source |

| Spontaneous Action Potential Frequency | Reduced with an EC50 of 67 nM | Inhibition of neuronal firing | nih.gov |

| GABA-A Evoked Currents | Potentiated (1µM THDOC increased current to 148±15% of control) | Positive allosteric modulation of GABA-A receptors | nih.gov |

| GABA-A Single-Channel Conductance | No significant change | Modulation does not alter the ion flow capacity of a single channel | nih.gov |

| GABA-A Channel Mean Open Time | No significant change | Modulation does not alter the duration of single-channel opening events | nih.gov |

Effects of Tetrahydro 11-Deoxycorticosterone on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Neurosteroids, including Tetrahydro 11-Deoxycorticosterone (also known as allotetrahydrodeoxycorticosterone or ATHDOC), can significantly modulate these processes. Research indicates that THDOC has a notable impact on long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. nih.gov

Studies investigating the effects of THDOC on LTP in the dentate gyrus of the rat hippocampus have shown that the neurosteroid can suppress this form of synaptic plasticity. nih.gov In experiments on anesthetized rats, intravenous administration of THDOC produced a significant decrease in the two primary components of the evoked field potential used to measure LTP: the excitatory postsynaptic potential (EPSP) and the population spike (PS). nih.gov The EPSP reflects the strength of the synaptic transmission to the recorded neuron population, while the PS represents the number of neurons firing in response to the synaptic input. The reduction in both of these measures indicates that THDOC impairs the induction and/or expression of LTP in the hippocampus. nih.gov

This inhibitory effect on LTP is consistent with THDOC's role as a positive modulator of GABA-A receptors. nih.govmedchemexpress.com By enhancing GABAergic inhibition, THDOC can increase the threshold for postsynaptic depolarization required to induce LTP, which is often dependent on the activation of NMDA receptors. This modulation of neural processes associated with synaptic plasticity highlights a potential mechanism by which endogenous neurosteroid fluctuations could influence cognitive functions like learning and memory. nih.gov

The table below details the observed effects of THDOC administration on the components of long-term potentiation in the rat dentate gyrus.

| LTP Component | Effect of THDOC Administration (0.1 and 0.5 mg/kg) | Implication for Synaptic Plasticity | Source |

| Excitatory Postsynaptic Potential (EPSP) | Significant decrease | Reduction in the strength of synaptic transmission | nih.gov |

| Population Spike (PS) | Significant decrease | Reduction in the number of synchronously firing postsynaptic neurons | nih.gov |

Investigative Methodologies and Model Systems in Tetrahydro 11 Deoxycorticosterone Research

In Vitro Cell Culture Models for Studying Tetrahydro 11-Deoxycorticosterone Effects

In vitro models are fundamental for investigating the direct cellular and molecular actions of THDOC in a controlled environment, free from the systemic complexities of a whole organism.

Neuronal Cell Lines and Primary Neuronal Cultures (e.g., Hippocampal Neurons)

Neuronal cell lines and primary neuronal cultures are invaluable tools for exploring the fundamental mechanisms of THDOC action. Cell lines, such as the human neuroblastoma SH-SY5Y line, offer a homogenous and reproducible system for initial investigations into neuroprotective effects and cell viability researchgate.net. More complex and physiologically relevant information is often derived from primary neuronal cultures, which are established from specific brain regions of rodent embryos or pups.

Hippocampal and cortical neuron cultures are particularly relevant for THDOC research, as this neurosteroid is known to modulate neuronal excitability in these areas. For instance, studies have shown that physiological concentrations of THDOC can reduce neuronal excitability in the hippocampus by enhancing tonic currents mediated by specific GABA-A receptor subunits pnas.org. These primary cultures allow for detailed electrophysiological recordings, such as patch-clamping, to precisely measure the impact of THDOC on individual neurons and specific receptor subtypes. Furthermore, these models are used to study the expression of enzymes involved in neurosteroid synthesis and metabolism within different neural cell types, including neurons and glial cells mdpi.comdrugs.com.

Table 1: Examples of In Vitro Neuronal Models in Neurosteroid Research

| Model System | Cell Type | Brain Region of Origin | Typical Application in THDOC Research |

|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | - | Screening for neuroprotective properties, cytotoxicity assays |

| Primary Hippocampal Neurons | Rat/Mouse Neurons | Hippocampus | Electrophysiological analysis of GABA-A receptor modulation, neuronal excitability studies |

| Primary Cortical Neurons | Rat/Mouse Neurons | Cerebral Cortex | Investigation of neurodevelopmental roles, synaptic plasticity |

Organotypic Slice Cultures for Preserving Neural Circuitry

To study the effects of THDOC in a more intact and physiologically representative system, researchers often turn to organotypic slice cultures. This ex vivo technique involves culturing thin slices of brain tissue, typically from the hippocampus, cerebellum, or cortex, for extended periods mdpi.com. The major advantage of this model is the preservation of the three-dimensional cellular architecture and local synaptic circuitry of the brain region, which are lost in dissociated cell cultures nih.govsemanticscholar.org.

Organotypic cultures are instrumental in studying how THDOC influences complex neural network activity, such as epileptiform discharges or synaptic plasticity. For example, hippocampal slice cultures are used as a model for epileptogenesis, and researchers can investigate how neurosteroids like THDOC modulate seizure-like activity within these preserved circuits nih.gov. These cultures also allow for the study of interactions between different cell types, such as neurons and glia, in the context of THDOC's effects mdpi.com. The use of sagittal brain slices can provide a comprehensive view of structures like the corpus callosum, enabling studies on demyelination and remyelination processes influenced by neurosteroids mdpi.com.

Genetically Modified Animal Models for Tetrahydro 11-Deoxycorticosterone Research

Genetically engineered animal models, primarily mice, have revolutionized the study of endogenous THDOC by allowing for precise manipulation of the enzymes involved in its synthesis and metabolism.

Knockout/Knockin Models of Enzymes Involved in Tetrahydro 11-Deoxycorticosterone Metabolism

The synthesis of THDOC from its precursor, 11-deoxycorticosterone (DOC), involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). Global or cell-type-specific knockout of the genes encoding these enzymes provides a powerful tool to investigate the physiological roles of endogenous THDOC.

For example, mice with a knockout of the gene for 5α-reductase type 2 (Srd5a2) exhibit altered behavioral phenotypes, including reduced aggression and dominance, highlighting the importance of the neurosteroids produced by this enzyme nih.gov. Similarly, 5α-reductase knockout mice have been used to demonstrate that the anti-anxiety effects of progesterone (B1679170) are mediated through its conversion to 5α-reduced metabolites like allopregnanolone, a pathway analogous to THDOC synthesis mdpi.com. Studies on mice with knockouts of enzymes earlier in the steroidogenic pathway, such as 21-hydroxylase (Cyp21a1) or 11β-hydroxylase (Cyp11b1), which lead to altered levels of the precursor DOC, also provide valuable insights into the consequences of dysregulated THDOC production nih.govmdpi.com. A study on complete knockout mice for the translocator protein (TSPO), which is involved in cholesterol transport for steroidogenesis, showed a trend toward decreased levels of 3α,5α-THDOC in the adrenal glands semanticscholar.org.

Table 2: Key Enzymes in THDOC Synthesis and Corresponding Knockout Model Applications

| Enzyme | Gene (Mouse) | Function in THDOC Pathway | Research Application of Knockout Model |

|---|---|---|---|

| 21-Hydroxylase | Cyp21a1 | Produces 11-Deoxycorticosterone (DOC) from Progesterone | Models of Congenital Adrenal Hyperplasia (CAH) with altered precursor levels mdpi.com |

| 5α-Reductase | Srd5a1, Srd5a2 | Converts DOC to 5α-dihydrodeoxycorticosterone (DHDOC) | Investigating the role of 5α-reduced neurosteroids in behavior (e.g., anxiety, aggression) mdpi.comnih.gov |

Conditional Gene Manipulation for Spatio-Temporal Control of Steroidogenesis

While global knockout models are informative, they can sometimes lead to developmental compensation or widespread effects that mask the specific roles of THDOC in particular brain regions or at specific times. Conditional gene manipulation techniques, most notably the Cre-LoxP system, overcome these limitations by allowing for the inactivation of a target gene in specific cell types (spatio-control) or at a particular developmental stage (temporal-control).

Researchers have developed floxed Srd5a2 mice, where the gene for 5α-reductase type 2 is flanked by LoxP sites. By crossing these mice with a strain expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., CamKII for excitatory neurons), scientists can knock out the enzyme specifically in that neuronal population biorxiv.org. This approach was used to demonstrate that impaired neurosteroidogenesis in excitatory neurons of the basolateral amygdala leads to an exaggerated fear response biorxiv.org. Furthermore, Cre-driver lines targeting the adrenal cortex, the primary source of DOC, allow for the study of how adrenal-derived precursors contribute to central THDOC levels and function mdpi.com. These advanced models are crucial for pinpointing the precise anatomical and temporal roles of THDOC in brain function and behavior.

Pharmacological Manipulation of Endogenous Tetrahydro 11-Deoxycorticosterone Levels in Animal Models

In addition to genetic models, pharmacological tools that inhibit or stimulate the enzymes in the steroidogenic pathway are widely used in animal models to acutely manipulate endogenous THDOC levels. This approach allows researchers to study the immediate consequences of altered THDOC concentrations on physiology and behavior.

A common strategy to increase the precursors available for THDOC synthesis is the administration of metyrapone (B1676538). Metyrapone is an inhibitor of the enzyme 11β-hydroxylase, which converts 11-deoxycortisol to cortisol and DOC to corticosterone (B1669441) drugs.com. By blocking this step, metyrapone causes a buildup of the precursor DOC, which can then be shunted into the pathway for THDOC synthesis, leading to elevated levels of urinary THDOC nih.govoup.comoup.com.

Conversely, to decrease THDOC levels, researchers employ inhibitors of 5α-reductase. Finasteride (B1672673) and dutasteride (B1684494) are potent inhibitors of this enzyme and are used experimentally to block the formation of all 5α-reduced neurosteroids, including THDOC frontiersin.orgresearchgate.net. Studies using finasteride in animal models of epilepsy have helped to elucidate the role of endogenous neurosteroids in seizure susceptibility frontiersin.org. This pharmacological blockade provides a powerful method to investigate the consequences of an acute deficit in THDOC and other related neurosteroids.

Enzyme Inhibitors Targeting Tetrahydro 11-Deoxycorticosterone Biosynthesis

The biosynthesis of THDOC is intricately linked to the adrenal steroidogenic pathway, with its immediate precursor being 11-deoxycorticosterone (DOC). Researchers have utilized specific enzyme inhibitors to manipulate this pathway, thereby modulating the levels of THDOC and its precursors to study their physiological effects.

A primary target for inhibition is the enzyme 11β-hydroxylase (CYP11B1) , which converts DOC to corticosterone. msdmanuals.comnih.gov Inhibition of this enzyme leads to an accumulation of DOC, which is then available for conversion to THDOC. msdmanuals.com This makes 11β-hydroxylase inhibitors valuable tools for studying the downstream effects of increased THDOC levels.

Another key enzyme in the synthesis of DOC is 21-hydroxylase (CYP21A2) , which converts progesterone to DOC. nih.govnih.gov Deficiencies or inhibition of this enzyme can impact the production of DOC and, consequently, THDOC. nih.gov Similarly, aldosterone synthase (CYP11B2) , which is involved in the conversion of DOC to other corticosteroids, can be targeted to influence the pool of available DOC for THDOC synthesis. researchgate.netscielo.br

The following table summarizes key enzymes and their inhibitors used in the study of THDOC biosynthesis:

| Enzyme Target | Inhibitor(s) | Effect on THDOC Precursor (DOC) | Reference |

| 11β-hydroxylase (CYP11B1) | Metyrapone | Increase | researchgate.net |

| 21-hydroxylase (CYP21A2) | - | Decrease | nih.govnih.gov |

| Aldosterone Synthase (CYP11B2) | Fadrozole | Increase | researchgate.net |

Precursor Loading Strategies

A fundamental approach to studying the metabolism and effects of THDOC involves the administration of its precursors. This strategy, known as precursor loading, allows researchers to trace the conversion of these precursors into THDOC and observe the subsequent physiological and behavioral outcomes.

Progesterone is a key upstream precursor that is converted to DOC by the enzyme 21-hydroxylase. nih.govnih.gov Studies have utilized progesterone administration to investigate the capacity of both adrenal and extra-adrenal tissues to synthesize DOC and, by extension, THDOC. ucl.ac.uk The correlation between the excretion rates of pregnanediol (B26743) (a metabolite of progesterone) and THDOC has provided evidence for extra-adrenal 21-hydroxylase activity. ucl.ac.uk

To overcome the challenges of tracing metabolic pathways using unlabeled compounds, researchers have also employed deuterium-labeled steroids . ucl.ac.uk For instance, the use of deuterium-labeled progesterone allows for precise tracking of its conversion to various metabolites, including THDOC, using techniques like gas chromatography-mass spectrometry (GC-MS). ucl.ac.uk This approach avoids the risks associated with radioactive isotopes, particularly in sensitive studies. ucl.ac.uk

Electrophysiological Techniques for Assessing Neuronal Responses to Tetrahydro 11-Deoxycorticosterone

The primary mechanism of action of THDOC in the central nervous system is the modulation of the γ-aminobutyric acid type A (GABAA) receptor. Electrophysiological techniques have been paramount in characterizing the specific effects of THDOC on neuronal activity.

Patch-Clamp Recordings of GABAA Receptor Currents (e.g., Tonic Currents)

Whole-cell patch-clamp recording is a powerful technique that allows for the direct measurement of ion currents across the membrane of a single neuron. This method has been extensively used to study the effects of THDOC on GABAA receptor-mediated currents. nih.govresearchgate.netjneurosci.org

A key finding from these studies is that THDOC is a potent positive allosteric modulator of GABAA receptors, meaning it enhances the effect of GABA. researchgate.net This is particularly evident in its effect on tonic currents , which are persistent inhibitory currents mediated by extrasynaptic GABAA receptors. nih.govjneurosci.org These receptors often contain α4/δ subunits and are highly sensitive to neurosteroids like THDOC. nih.gov

Researchers have used patch-clamp recordings in various preparations, including:

Human embryonic kidney (HEK-293) cells expressing specific GABAA receptor subtypes (e.g., α5β3γ2L) to isolate the effects of THDOC on particular receptor compositions. researchgate.netnih.gov

Acute brain slices from rodents, allowing for the study of THDOC's effects on neurons within a more intact neural circuit, such as in the dentate gyrus granule cells of the hippocampus and the relay neurons of the thalamus. nih.govjneurosci.org

The following table summarizes key findings from patch-clamp studies on THDOC:

| Preparation | GABAA Receptor Subtype(s) | Observed Effect of THDOC | Reference |

| HEK-293 Cells | α5β3γ2L | Increased amplitude and prolonged decay of GABA-evoked currents | nih.gov |

| HEK-293 Cells | α1β2γ2S, α2–5β3γ2S, α4β3δ | Potentiation of GABA-activated currents | researchgate.net |

| Mouse Dentate Gyrus Granule Cells | α4βδ-containing | Downregulation of tonic inhibition with PKC activation, potentiation of tonic current | nih.govresearchgate.net |

| Mouse Thalamic dLGN Relay Neurons | α4βδ-containing | Downregulation of tonic inhibition with PKC activation | nih.gov |

| Rat Hippocampal CA1 and DG Neurons | Not specified | Prolonged synaptic current decay of mIPSCs in CA1 neurons | jneurosci.org |

Local Field Potential Recordings and EEG Analysis

Local field potentials (LFPs) represent the summed electrical activity of a population of neurons in a specific brain region and are typically recorded using microelectrodes inserted into the brain. arxiv.orgharvard.edu LFPs are thought to primarily reflect synaptic activity and are sensitive to the state of the neural network, including the balance of excitation and inhibition. arxiv.orgaxionbiosystems.comElectroencephalography (EEG) is a non-invasive technique that records electrical activity from the scalp, reflecting the summed activity of large neuronal populations. frontiersin.org

While direct studies specifically using LFP and EEG to analyze the effects of THDOC are not extensively reported in the initial search results, the known actions of THDOC on GABAergic inhibition suggest that these techniques would be valuable for investigating its network-level effects. For instance, by enhancing tonic inhibition, THDOC would be expected to alter the power and frequency of oscillations in the LFP and EEG. Studies on the effects of deoxycorticosterone (DOC), the precursor to THDOC, on the sleep EEG have been conducted, suggesting a potential hypnotic effect mediated by THDOC's action on GABAA receptors. researchgate.net

The application of these techniques could reveal how THDOC influences brain states, such as sleep and wakefulness, and how it might modulate pathological network activity, for example, in epilepsy. harvard.edu

Behavioral Neuroscience Paradigms in Tetrahydro 11-Deoxycorticosterone Research (e.g., Anxiety, Depression, Sedation)

To understand the functional consequences of THDOC's neuromodulatory actions, researchers employ a variety of behavioral paradigms in animal models, primarily rodents. These tests are designed to assess behaviors that are analogous to human emotional states such as anxiety, depression, and sedation.

Commonly used behavioral tests in THDOC research include:

Elevated Plus-Maze (EPM): This test is widely used to assess anxiety-like behavior. cpn.or.krnih.gov The maze consists of two open arms and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms. cpn.or.kr

Open-Field Test (OFT): This paradigm is used to evaluate general locomotor activity and anxiety-related exploratory behavior. cpn.or.krnih.gov Animals are placed in a large, open arena, and their movement patterns are recorded. Reduced anxiety is often associated with increased exploration of the center of the arena, while thigmotaxis (remaining close to the walls) is considered a sign of anxiety. diva-portal.org

These behavioral models have been instrumental in demonstrating the anxiolytic, sedative, and potential antidepressant effects of THDOC and other neuroactive steroids.

Comparative Animal Studies on Tetrahydro 11-Deoxycorticosterone Metabolism and Function Across Species

Comparative studies across different animal species have revealed significant diversity in the metabolism and physiological roles of corticosteroids, including the precursors to THDOC. These studies provide valuable insights into the evolution of steroid hormone function.

A striking example comes from studies of the sea lamprey , a basal vertebrate. In lampreys, the predominant circulating corticosteroids are 11-deoxycortisol and 11-deoxycorticosterone (DOC) , whereas in most mammals, cortisol and corticosterone are the primary glucocorticoids. nih.govresearchgate.netbioscientifica.com This suggests that the steroidogenic pathways and the primary functions of these hormones have evolved over time. In lampreys, 11-deoxycortisol has been shown to be a key hormone in regulating hydromineral balance. nih.gov

In contrast, in teleost fish, while cortisol is the major glucocorticoid, 11-deoxycorticosterone has also been identified as an active glucocorticoid. nih.gov In rodents, such as mice and rats, corticosterone is the primary glucocorticoid, and the metabolism of its precursors, including DOC, can be influenced by factors such as sex and disease state. nih.gov

These comparative analyses highlight that the physiological role of a particular steroid can differ significantly between species, emphasizing the importance of considering the specific animal model when interpreting research findings on corticosteroid function. bioscientifica.comnih.gov